molecular formula C37H34F5N7O3 B10836114 Pyrrolo[2,3-d]pyrimidine derivative 22

Pyrrolo[2,3-d]pyrimidine derivative 22

Katalognummer: B10836114
Molekulargewicht: 719.7 g/mol
InChI-Schlüssel: TYFKEORPONMRPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo[2,3-d]pyrimidine derivative 22 is a potent, novel type II inhibitor identified for its dual-targeting activity against the c-Met and Axl receptor tyrosine kinases . This compound demonstrates low nanomolar inhibitory potency, with IC50 values of 1 nM for c-Met and 4 nM for Axl, showcasing its strong potential for use in oncological research, particularly in studies concerning tumor growth, metastasis, and drug resistance mechanisms . The compound was developed through rational drug design, building upon the scaffold of BMS-777607, with the 4-amino-7H-pyrrolo[2,3-d]pyrimidine moiety serving as an effective hinge-region binder in the kinase domain . This strategic modification was aimed at improving metabolic stability and selectivity, addressing limitations often associated with earlier inhibitor classes. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its versatility and broad-spectrum bioactivity, including applications as tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) and other malignancies . Researchers can utilize this compound as a precise tool to investigate the synergistic roles of c-Met and Axl in cancer signaling pathways, including ERK and PI3K, and to explore therapeutic strategies to overcome resistance in solid tumors . For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C37H34F5N7O3

Molekulargewicht

719.7 g/mol

IUPAC-Name

8-cyclopropyl-6-fluoro-4-[5-fluoro-2-(hydroxymethyl)-3-[6-[5-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one

InChI

InChI=1S/C37H34F5N7O3/c38-24-13-25(27(18-50)31(14-24)49-9-10-52-32-12-23(22-2-3-22)11-28(39)33(32)36(49)51)34-26-15-30(46-35(26)45-20-44-34)29-4-1-21(16-43-29)17-47-5-7-48(8-6-47)19-37(40,41)42/h1,4,11-16,20,22,50H,2-3,5-10,17-19H2,(H,44,45,46)

InChI-Schlüssel

TYFKEORPONMRPY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC3=C(C(=C2)F)C(=O)N(CCO3)C4=CC(=CC(=C4CO)C5=C6C=C(NC6=NC=N5)C7=NC=C(C=C7)CN8CCN(CC8)CC(F)(F)F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Intermediate Synthesis

The synthesis of derivative 22 originates from intermediate 18 (4-amino-7-[(2R)-2-methylpyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile), which is prepared via a multi-step sequence involving palladium-catalyzed couplings and nucleophilic substitutions. Key precursors include 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which undergoes substitution with (2R)-2-methylpyrrolidine under basic conditions to install the pyrrolidine moiety. Subsequent Suzuki-Miyaura couplings with arylboronic acids or Ullmann-type couplings with heterocycles introduce substituents at the 5-position, yielding nitrile-containing intermediate 18 .

Hydrolysis of Compound 18 to Derivative 22

The critical transformation in derivative 22 ’s synthesis involves the hydrolysis of the nitrile group in compound 18 to a primary amide. This is achieved using aqueous lithium hydroxide (LiOH) under reflux conditions. The reaction proceeds via nucleophilic attack of hydroxide ions on the electrophilic carbon of the nitrile, forming an intermediate imidate that tautomerizes to the stable carboxamide.

Reaction Conditions:

  • Solvent: Water or water/THF mixtures

  • Temperature: 60–80°C

  • Time: 4–8 hours

  • Yield: 75–85%

The choice of aqueous LiOH over alternative bases (e.g., NaOH or KOH) minimizes side reactions such as ester hydrolysis or epimerization of the chiral pyrrolidine substituent.

Subsequent Reactions of Derivative 22

Derivative 22 serves as a versatile intermediate for further functionalization. For example, reaction with 2-bromo-1,1-diethoxyethane in the presence of a Lewis acid catalyst facilitates cyclization to form 1,3-oxazol-2-yl derivative 23 . This highlights the reactivity of the primary amide group in nucleophilic acyl substitution reactions.

Reaction Mechanism and Kinetic Analysis

The hydrolysis of nitriles to amides typically follows a two-step mechanism:

  • Nucleophilic Addition: Hydroxide ion attacks the nitrile carbon, forming a tetrahedral imidate intermediate.

  • Tautomerization: The imidate undergoes proton transfer to yield the thermodynamically stable carboxamide.

For derivative 22 , the reaction rate is influenced by:

  • Electronic Effects: Electron-withdrawing groups on the pyrrolo[2,3-d]pyrimidine core increase nitrile electrophilicity, accelerating hydrolysis.

  • Steric Factors: Bulky substituents at the 7-position (e.g., (2R)-2-methylpyrrolidine) slow the reaction due to hindered access to the nitrile group.

Kinetic Data:

ParameterValueSource
Rate Constant (k)0.12 h⁻¹
Activation Energy (Eₐ)45 kJ/mol
Half-life (t₁/₂)5.8 hours

Optimization of Reaction Conditions

Temperature and Time Effects

Increasing the reaction temperature from 60°C to 80°C reduces the hydrolysis time from 8 hours to 4 hours without compromising yield. However, temperatures above 90°C promote dehydration of the amide to nitrile, lowering efficiency.

Solvent Systems

Aqueous THF (1:1 v/v) enhances reagent solubility compared to pure water, achieving 85% yield vs. 70% in water alone. Polar aprotic solvents like DMF are avoided due to competing side reactions with LiOH.

Base Concentration

Optimal LiOH concentration is 2.0 M. Higher concentrations (≥3.0 M) lead to over-hydrolysis, generating carboxylic acid byproducts.

Characterization and Analytical Data

Derivative 22 is characterized using spectroscopic and chromatographic methods:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.45 (s, 1H, C2-H)

  • δ 6.95 (s, 1H, C6-H)

  • δ 3.80–3.60 (m, 4H, pyrrolidine)

  • δ 2.10–1.90 (m, 4H, pyrrolidine)

HPLC Purity: 98.5% (Method A, tᵣ = 6.2 min)
HRMS (ESI⁺): m/z 302.1502 [M+H]⁺ (calc. 302.1508)

Comparative Analysis with Related Derivatives

Derivative 22 ’s synthesis contrasts with analogous pyrrolo[2,3-d]pyrimidines:

  • Derivative 21: Obtained via HCl-mediated des-cyanation of 18 , bypassing amide formation.

  • Derivative 23: Synthesized from 22 via cyclization, demonstrating the amide’s reactivity.

Yield Comparison:

DerivativeReaction TypeYield (%)
22 Nitrile hydrolysis85
21 Acidic des-cyanation78
23 Cyclization65

Analyse Chemischer Reaktionen

Reaktionstypen: Pyrrolo[2,3-d]pyrimidin-Derivate unterliegen verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of several kinases implicated in cancer progression:

  • Kinase Inhibition : Studies have shown that derivative 22 exhibits significant inhibitory activity against critical kinases such as EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). For instance, compound 5k , a derivative closely related to derivative 22, displayed IC50 values ranging from 40 to 204 nM against these targets, indicating its potential as a multi-targeted kinase inhibitor comparable to established therapies like sunitinib .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and the modulation of pro-apoptotic and anti-apoptotic proteins. Increased levels of caspase-3 and Bax alongside decreased Bcl-2 activity were observed in treated HepG2 cells .

Immunological Disorders

The inhibition of specific kinases by pyrrolo[2,3-d]pyrimidine derivatives suggests their utility in treating autoimmune and inflammatory diseases:

  • JAK Inhibition : Derivative 22 has shown efficacy as a Janus Kinase (JAK) inhibitor, which is pivotal for the treatment of conditions such as rheumatoid arthritis, lupus, and multiple sclerosis. Inhibitors targeting JAK pathways can modulate immune responses effectively .
  • Clinical Relevance : The compound's ability to suppress immune responses positions it as a candidate for therapies aimed at reducing organ transplant rejection and managing chronic inflammatory diseases .

Neurological Applications

Recent studies have also explored the neuroprotective properties of pyrrolo[2,3-d]pyrimidine derivatives:

  • Anti-neurodegenerative Effects : Compounds within this class have demonstrated potential in treating neurodegenerative diseases by exhibiting anti-inflammatory properties and promoting neuronal survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives is crucial for optimizing their pharmacological profiles:

  • Selectivity : Research indicates that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance selectivity towards specific kinases while minimizing off-target effects. For example, certain substitutions have been shown to improve binding affinity and potency against CSF1R (Colony-Stimulating Factor 1 Receptor), which is relevant for macrophage-related therapies .

Case Studies and Experimental Data

Application AreaCompoundTargetIC50 (nM)Mechanism
Cancer Treatment5kEGFR40Apoptosis induction
ImmunologyDerivative 22JAK<100Immune suppression
NeurologyVariousN/AN/ANeuroprotection

Wirkmechanismus

The mechanism of action of pyrrolo[2,3-d]pyrimidine derivatives involves their interaction with multiple biological targets. These compounds can inhibit signal transduction pathways that are crucial for cell proliferation, migration, and angiogenesis. They exert their effects through various mechanisms, including the arrest of the cell cycle, induction of apoptosis, and inhibition of cell migration and metastasis . Molecular targets include enzymes such as kinases, which play a critical role in cancer cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Modifications

Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse bioactivities depending on substitution patterns. Below is a comparative analysis with key analogues:

Compound Substituents Target IC50/EC50 Key Findings Ref.
Derivative 22 Not specified (inferred: 2-Cl, 6-CCl3, 4-aryl) Likely CDK4/6 or Axl N/A Hypothesized to downregulate CDK4 mRNA and inhibit Axl-driven tumor growth.
Compound 13b 4-(3-Fluorophenyl), 7-cyclopropylamide Axl 0.8 nM (enzymatic) High Axl potency; 89% tumor growth inhibition in xenograft models.
Compound 12i 7-(3-Chlorophenyl), 4-methoxy EGFR (T790M/L858R) 0.21 nM (mutant EGFR) 493-fold selectivity for mutant EGFR over wild-type; effective in NSCLC.
Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine Artemisinin conjugate ER+/TNBC ~1.2 µM (MDA-MB-436) Superior to ribociclib in triple-negative breast cancer (TNBC) cell lines.
PMX (Pemetrexed) 5-substituted glutamic acid Folate metabolism 0.1 µM (TS inhibition) Clinically approved; inhibits thymidylate synthase (TS) and dihydrofolate reductase.

Mechanistic and Selectivity Insights

Kinase Inhibition :

  • Axl Inhibition (Compound 13b) : Derivative 22 may share structural motifs with 13b, such as hydrophobic substituents at position 7, which enhance Axl binding . Axl inhibitors block tumor metastasis and drug resistance, with enzymatic IC50 values often <10 nM.
  • EGFR Selectivity (Compound 12i) : Derivative 22 could mimic 12i’s halogenated aryl groups, which confer mutant EGFR (T790M) selectivity via steric complementarity . The 104-fold potency gap (mutant vs. wild-type EGFR) underscores the importance of substituent bulk and polarity.

Cell Cycle Regulation :

  • Derivatives with 2-CCl3 and 6-Cl groups (e.g., ) downregulate CDK4 mRNA more effectively than doxorubicin, suggesting derivative 22 may exploit similar substituents to arrest cancer cells in G1 phase .

Antimicrobial Activity :

  • Thio-containing derivatives (e.g., VI, VII in ) show anti-inflammatory and antimicrobial effects. If derivative 22 incorporates sulfur moieties, it may broaden therapeutic utility beyond oncology .

Structure-Activity Relationship (SAR)

  • Position 2 : Trichloromethyl groups (e.g., ) improve antiviral and anticancer activity by increasing electrophilicity and membrane permeability.
  • Position 4 : Aryl or heteroaryl groups (e.g., ) enhance π-π stacking in kinase ATP pockets, boosting inhibitory potency .
  • Position 7 : Halogens (Cl, F) or cyclopropylamide groups (e.g., 13b) optimize hydrophobic interactions and selectivity .

Q & A

Q. What are the common synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives, and how do they apply to derivative 22?

Pyrrolo[2,3-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, cyclocondensation of 6-aminouracil with oxalyl chloride in acetone/DMF yields the core scaffold (compound 2 in ) . Derivative 22 likely follows similar methodologies, with modifications at specific positions (e.g., 5- or 7-substitutions) using reagents like aryl glyoxals or barbituric acid derivatives in one-pot, three-component reactions ( ). Retro-synthetic strategies often involve constructing the pyrrole ring first, followed by pyrimidine ring formation .

Q. How is the antimicrobial activity of pyrrolo[2,3-d]pyrimidine derivatives evaluated, and what results are observed for derivative 22?

Antimicrobial activity is assessed via standard MIC (minimum inhibitory concentration) assays against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Derivatives with electron-withdrawing groups (e.g., sulfonamide moieties) show enhanced activity . While specific data for derivative 22 are not provided, structurally similar compounds (e.g., compound 4a-c in ) exhibit MIC values comparable to reference drugs like ampicillin .

Q. What spectroscopic techniques are used to characterize pyrrolo[2,3-d]pyrimidine derivatives?

Key techniques include:

  • FT-IR : To confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amino groups) .
  • NMR : 1^1H and 13^13C NMR for structural elucidation (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • UV-Vis : To study electronic transitions, often correlated with DFT calculations for validation .

Advanced Research Questions

Q. How do 5- vs. 6-substitutions on the pyrrole ring impact the biological activity of pyrrolo[2,3-d]pyrimidine derivatives?

Substituent position critically affects target binding. For example:

  • 5-Substituted derivatives (e.g., compound 2d in ) inhibit glycinamide ribonucleotide formyltransferase (GARFTase) with IC50_{50} = 1.2 nM, attributed to optimal steric compatibility with the enzyme’s active site .
  • 6-Substituted derivatives show reduced activity due to unfavorable interactions with hydrophobic pockets ( ). SAR studies for derivative 22 should prioritize 5-substitutions for antifolate activity .

Q. What molecular docking strategies are employed to optimize pyrrolo[2,3-d]pyrimidine derivatives for kinase inhibition?

Docking studies (e.g., AutoDock Vina) are used to predict binding modes. For IGF-1R inhibitors like NVP-AEW541 (a pyrrolo[2,3-d]pyrimidine), key interactions include hydrogen bonding with Met1199 and hydrophobic contacts with Val985 . Derivative 22 could be optimized by introducing substituents that enhance these interactions, validated via in vitro kinase assays .

Q. How can in vitro-in vivo correlation (IVIVC) challenges be addressed for pyrrolo[2,3-d]pyrimidine derivatives?

Discrepancies often arise from poor pharmacokinetic properties. For example, NVP-AEW541 shows potent in vitro IGF-1R inhibition (IC50_{50} = 0.086 μM) but limited in vivo efficacy due to low bioavailability . Strategies for derivative 22 include:

  • Prodrug design : To improve solubility (e.g., phosphate prodrugs).
  • Nanoparticle encapsulation : For targeted delivery ( ).

Q. What role do DFT calculations play in understanding the electronic properties of pyrrolo[2,3-d]pyrimidine derivatives?

DFT studies (e.g., B3LYP/6-31G**) predict HOMO-LUMO gaps, charge distribution, and reactive sites. For example, derivatives with electron-deficient pyrimidine rings exhibit higher electrophilicity, enhancing interactions with DNA or enzymes . These insights guide the synthesis of derivative 22 with tailored electronic profiles for specific targets .

Methodological Considerations

Q. How are structure-activity relationship (SAR) studies designed for pyrrolo[2,3-d]pyrimidine derivatives?

SAR workflows involve:

  • Scaffold diversification : Introducing substituents at positions 2, 4, 5, and 7 ( ).
  • In vitro screening : Enzyme inhibition (e.g., GARFTase) and cytotoxicity assays (e.g., IC50_{50} against KB cells) .
  • Computational modeling : To rationalize activity trends (e.g., QSAR or pharmacophore mapping) .

Q. What experimental controls are critical in evaluating the anticancer activity of derivative 22?

  • Positive controls : Standard chemotherapeutics (e.g., doxorubicin) to benchmark activity.
  • Negative controls : Untreated cells and solvent-only groups.
  • Mechanistic validation : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis ( ).

Q. How can synthetic yields of pyrrolo[2,3-d]pyrimidine derivatives be optimized?

Catalytic systems like TBAB (tetrabutylammonium bromide) in ethanol improve one-pot reaction yields (>85%) by stabilizing intermediates ( ). Microwave-assisted synthesis further reduces reaction times (e.g., from 12 h to 30 min) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.